ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate
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Overview
Description
Ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate is an organic compound with a complex structure that includes an ethyl carbamate group, an amino group, and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate typically involves multiple steps. One common method starts with the reaction of 4-cyanophenol with 2-amino-4-bromophenol in the presence of a base to form the intermediate 4-[(4-cyanophenyl)methoxy]-2-amino-phenol. This intermediate is then reacted with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyanophenyl group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyanophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-phenylcarbamate: Lacks the cyanophenyl and amino groups, making it less versatile in terms of chemical reactivity.
Ethyl N-(4-amino-2-cyanophenyl)carbamate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
Ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both amino and cyanophenyl groups enhances its potential as a versatile building block in organic synthesis and its utility in various scientific research fields.
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate |
InChI |
InChI=1S/C17H17N3O3/c1-2-22-17(21)20-16-8-7-14(9-15(16)19)23-11-13-5-3-12(10-18)4-6-13/h3-9H,2,11,19H2,1H3,(H,20,21) |
InChI Key |
LKGDHPPLFXHZNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C#N)N |
Origin of Product |
United States |
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